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Compound of Interest

Compound Name: (R)-2-Amino-2-cyclohexylethanol

Cat. No.: B3024909

(R)-2-Amino-2-cyclohexylethanol, belonging to the class of 1,2-amino alcohols, is a
structurally important molecule. The presence of vicinal amino and hydroxyl groups provides
two key points for chemical modification, while the cyclohexyl group imparts lipophilicity and
conformational rigidity. Its chirality is of utmost importance; in pharmaceutical development, a
single enantiomer of a drug often exhibits the desired therapeutic effect, while the other may be
inactive or even cause adverse effects[1]. Therefore, access to enantiomerically pure building
blocks like (R)-2-Amino-2-cyclohexylethanol is critical for the synthesis of single-
stereoisomer drugs[2][3]. The physical properties of such a compound are not mere data
points; they are the fundamental parameters that dictate its handling, reactivity, and analytical
characterization.

Core Physical Properties

The physical characteristics of (R)-2-Amino-2-cyclohexylethanol are foundational to its
practical application. The following table summarizes the available and predicted data. It is
crucial to note that while some data is available for the specific (R)-enantiomer, other values
are derived from its enantiomer ((S)-form) or related achiral structures, which serve as valuable
reference points.
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Property Value /| Observation Source | Notes
CAS Number 85711-13-3 [4]

Molecular Formula CsH17NO [4115][6]
Molecular Weight 143.23 g/mol [4]

Physical Form Solid (4]

Appearance Off-white to light yellow solid Based on (S)-enantiomer
Data not available for free
) ) base. The hydrochloride salt of  The melting point is highly
Melting Point ) . )
the (S)-enantiomer melts at sensitive to purity.
115-117°C[7].
) The presence of amino and
Data not available. The related
] hydroxyl groups suggests
- ) achiral compound 2- )
Boiling Point ) strong hydrogen bonding,
cyclohexylethanol boils at 206- ] o ] .
likely resulting in a high boiling
207°C (at 745 mmHQ)[8]. ]
point.
Based on (S)-enantiomer[6].
The related achiral 2-
Density ~0.999 g/cm?3 (Predicted) cyclohexylethanol has a
density of 0.919 g/mL at
25°CJ[8].
The hydrochloride salt of the
) (S)-enantiomer is soluble in
Expected to be soluble in ]
N ) water and polar organic
Solubility water and polar organic _
solvents[7]. The polar amino
solvents. 3
and hydroxyl groups facilitate
solubility in polar media.
pKa 12.85 £ 0.10 (Predicted) Based on (S)-enantiomer[6]

Chiroptical Properties: The Signhature of Chirality
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As a chiral molecule, (R)-2-Amino-2-cyclohexylethanol interacts with plane-polarized light,
rotating it in a specific direction. This phenomenon, known as optical activity, is the definitive
experimental proof of chirality and is quantified by the specific rotation, [a].

The specific rotation is an intrinsic physical property of a chiral substance. Different
enantiomers of the same compound rotate light by an equal magnitude but in opposite
directions[9]. For instance, if the (R)-enantiomer is dextrorotatory (+), the (S)-enantiomer will be
levorotatory (-) by the same amount under identical conditions[9]. It is critical to understand that
there is no simple correlation between the R/S configuration and the direction of rotation (+/-);
this must be determined experimentally[9][10].

Experimental Protocol: Determination of Specific
Rotation

The measurement of optical rotation is performed using a polarimeter. The trustworthiness of
this measurement relies on careful sample preparation and instrument calibration.

Methodology:

e Instrument Preparation: Turn on the polarimeter and the sodium lamp (D-line, 589 nm) and
allow them to warm up for at least 15-20 minutes for stabilization.

¢ Blank Measurement: Fill a clean polarimeter cell of a known path length (e.g., 1.0 dm) with
the pure solvent (e.g., methanol or ethanol). Ensure no air bubbles are present. Place the
cell in the polarimeter and zero the instrument. This corrects for any rotation caused by the
solvent or the cell itself.

o Sample Preparation: Accurately weigh a sample of (R)-2-Amino-2-cyclohexylethanol (e.g.,
100 mg). Dissolve it in a precise volume of the chosen solvent (e.g., in a 10.0 mL volumetric
flask) to calculate the concentration (c) in g/100 mL[9].

o Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution
before filling it completely. Place the filled cell back into the instrument and record the
observed rotation (o).

o Calculation: Calculate the specific rotation [a] using the formula[9]: [a]'A = a / (I x ¢) Where:
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[e]

T = Temperature (°C)

o

A = Wavelength of light (e.g., D-line)

o a = Observed rotation (degrees)

[¢]

| = Path length of the cell (decimeters, dm)

[e]

¢ = Concentration ( g/100 mL)
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Caption: Workflow for Determining Specific Rotation.

Spectroscopic Signature
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Spectroscopic techniques provide a "fingerprint" of a molecule's structure. While specific
spectra for (R)-2-Amino-2-cyclohexylethanol are not present in the provided results, its key
structural features allow for a reliable prediction of its spectral characteristics.

« Infrared (IR) Spectroscopy: This technique identifies functional groups.

o O-H Stretch: A strong, broad absorption is expected in the range of 3200-3600 cm—1,
characteristic of the alcohol hydroxyl group and its involvement in hydrogen bonding[11].

o N-H Stretch: A moderate absorption (often appearing as one or two sharp peaks for a
primary amine) is expected around 3300-3500 cm~1, potentially overlapping with the O-H
band[12].

o C-H Stretch: Strong, sharp peaks just below 3000 cm~1 (e.g., 2850-2950 cm~1) will be
present, corresponding to the sp® C-H bonds of the cyclohexyl and ethyl groups[11].

o C-O Stretch: A strong absorption in the 1050-1150 cm~! region is indicative of the C-O
single bond of the primary alcohol.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information
about the carbon-hydrogen framework.

o 'H NMR:

» -OH and -NH:z Protons: These will appear as broad singlets whose chemical shift is
concentration and solvent-dependent. They can be exchanged with D20, causing their
signals to disappear, which is a key identification method.

» Cyclohexyl Protons: A complex series of overlapping multiplets is expected in the upfield
region (~0.9-1.8 ppm), corresponding to the many non-equivalent protons on the
cyclohexyl ring[13].

» -CH(N)- and -CH2z(O)- Protons: The protons on the chiral carbon and the adjacent
methylene carbon will appear as distinct multiplets, likely in the 2.5-4.0 ppm range. Their
splitting patterns will be complex due to coupling with each other and adjacent protons.
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o 18C NMR: The molecule has 8 distinct carbon atoms, so 8 signals are expected. The
carbon bearing the -OH group will be in the ~60-70 ppm range, the carbon bearing the -
NHz group will be in the ~50-60 ppm range, and the various cyclohexyl carbons will
appear in the upfield ~25-45 ppm region.

e Mass Spectrometry (MS): MS provides the molecular weight and information about
fragmentation patterns.

o Molecular lon (M*): A peak corresponding to the molecular weight (143.23) should be
observable, though it may be of low intensity[12]. The presence of nitrogen means the
molecular ion peak will have an odd-numbered mass, consistent with the Nitrogen
Rule[12].

o Fragmentation: Common fragmentation pathways would include the loss of water (M-18)
from the alcohol, or cleavage adjacent to the amino and hydroxyl groups.

General Workflow for Physical Property
Characterization

A systematic approach is essential for accurately characterizing a novel or synthesized
compound. The following workflow outlines the logical progression of experiments.
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Caption: General Workflow for Physicochemical Characterization.

Protocol: Melting Point Determination

The melting point is a sensitive indicator of purity. A sharp melting range (typically < 1°C)
suggests a pure compound, while a broad and depressed range indicates the presence of
impurities.

Methodology:
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Sample Preparation: Finely powder a small amount of the dry solid sample.

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small
amount (2-3 mm height) into the sealed end.

Apparatus Setup: Place the loaded capillary into the heating block of a melting point
apparatus.

Measurement:

o For an unknown compound, perform a rapid heating run first to get an approximate
melting point.

o Allow the apparatus to cool.

o Perform a second, slower run (1-2°C per minute) with a new sample, starting from ~15-
20°C below the approximate melting point.

Data Recording: Record the temperature at which the first liquid droplet appears (onset) and
the temperature at which the entire sample becomes a clear liquid (completion). This is the
melting range.

Protocol: Solubility Screening

Understanding solubility is crucial for choosing appropriate solvents for reactions, purification,
and analysis.

Methodology:

o Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol,
ethanol, acetone, dichloromethane, toluene, hexanes).

o Test Procedure:

o Place a small, consistent amount of the solid (e.g., ~10 mg) into separate, labeled test
tubes.

o Add the first solvent dropwise (e.g., 0.1 mL at a time), agitating after each addition.
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o Observe if the solid dissolves.

» Classification: Classify the solubility qualitatively as:
o Soluble: Dissolves in < 1 mL of solvent.
o Slightly Soluble: Requires > 1 mL of solvent or dissolves partially.

o Insoluble: Does not visibly dissolve.

Conclusion

(R)-2-Amino-2-cyclohexylethanol is a chiral building block whose utility is fundamentally
linked to its physical properties. While comprehensive experimental data for this specific
enantiomer is sparse in the public domain, a robust profile can be constructed from predicted
values, data from its enantiomer, and analysis of related achiral compounds. Its solid nature,
high polarity, and characteristic chiroptical and spectroscopic signatures define its identity. The
experimental protocols detailed herein provide a validated framework for researchers to confirm
these properties, ensuring the quality and suitability of this compound for its critical role in
advancing chemical synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Chiral analysis - Wikipedia [en.wikipedia.org]

2. Chiral Alcohols [sigmaaldrich.cn]

3. Innovative design and potential applications of covalent strategy in drug discovery -
PubMed [pubmed.ncbi.nim.nih.gov]

4. (R)-2-Amino-2-cyclohexylethanol | 85711-13-3 [sigmaaldrich.com]

5. (S)-2-Amino-2-cyclohexylethanol | CymitQuimica [cymitquimica.com]

6. (S)-2-AMINO-2-CYCLOHEXYL-ETHANOL CAS#: 845714-30-9 [m.chemicalbook.com]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b3024909?utm_src=pdf-body
https://www.benchchem.com/product/b3024909?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Chiral_analysis
https://www.sigmaaldrich.cn/CN/zh/technical-documents/technical-article/chemistry-and-synthesis/reaction-design-and-optimization/chiral-alcohols
https://pubmed.ncbi.nlm.nih.gov/39756145/
https://pubmed.ncbi.nlm.nih.gov/39756145/
https://www.sigmaaldrich.com/SG/en/product/fluorochempreferredpartner/fluh99c86fbc?context=bbe
https://cymitquimica.com/products/IN-DA0039X6/845714-30-9/s-2-amino-2-cyclohexylethanol/
https://m.chemicalbook.com/ProductChemicalPropertiesCB2231482_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3024909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

7. Buy (S)-2-Amino-2-cyclohexylethanol Hydrochloride (EVT-3180393) | 845555-46-6
[evitachem.com]

8. 2-Cyclohexylethanol | CAS 4442-79-9 | Chemical-Suppliers [chemical-suppliers.eu]
9. chem.libretexts.org [chem.libretexts.org]

10. masterorganicchemistry.com [masterorganicchemistry.com]

11. m.youtube.com [m.youtube.com]

12. lehigh.edu [lehigh.edu]

13. 2-Cyclohexylethanol (4442-79-9) 1H NMR spectrum [chemicalbook.com]

To cite this document: BenchChem. [Introduction: The Significance of a Chiral Building
Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3024909#r-2-amino-2-cyclohexylethanol-physical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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